Cas no 477870-96-5 ((E)-3-4-(3-Fluoropropoxy)phenyl-1-(4-nitrophenyl)-2-propen-1-one)
(E)-3-4-(3-Fluoropropoxy)phenyl-1-(4-nitrophenyl)-2-propen-1-one Chemical and Physical Properties
Names and Identifiers
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- (E)-3-4-(3-Fluoropropoxy)phenyl-1-(4-nitrophenyl)-2-propen-1-one
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(E)-3-4-(3-Fluoropropoxy)phenyl-1-(4-nitrophenyl)-2-propen-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E177420-25mg |
(E)-3-[4-(3-Fluoropropoxy)phenyl]-1-(4-nitrophenyl)-2-propen-1-one |
477870-96-5 | 25mg |
$ 230.00 | 2022-06-05 | ||
| TRC | E177420-50mg |
(E)-3-[4-(3-Fluoropropoxy)phenyl]-1-(4-nitrophenyl)-2-propen-1-one |
477870-96-5 | 50mg |
$ 380.00 | 2022-06-05 | ||
| Key Organics Ltd | 1R-0160-1MG |
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)-2-propen-1-one |
477870-96-5 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 1R-0160-5MG |
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)-2-propen-1-one |
477870-96-5 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 1R-0160-10MG |
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)-2-propen-1-one |
477870-96-5 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 1R-0160-0.5G |
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)-2-propen-1-one |
477870-96-5 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | 1R-0160-1G |
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)-2-propen-1-one |
477870-96-5 | >90% | 1g |
£770.00 | 2025-02-09 | |
| Key Organics Ltd | 1R-0160-5G |
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)-2-propen-1-one |
477870-96-5 | >90% | 5g |
£3080.00 | 2025-02-09 | |
| Key Organics Ltd | 1R-0160-10G |
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)-2-propen-1-one |
477870-96-5 | >90% | 10g |
£5775.00 | 2025-02-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00897094-1g |
(2E)-3-[4-(3-Fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one |
477870-96-5 | 90% | 1g |
¥4193.0 | 2024-04-18 |
(E)-3-4-(3-Fluoropropoxy)phenyl-1-(4-nitrophenyl)-2-propen-1-one Suppliers
(E)-3-4-(3-Fluoropropoxy)phenyl-1-(4-nitrophenyl)-2-propen-1-one Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on (E)-3-4-(3-Fluoropropoxy)phenyl-1-(4-nitrophenyl)-2-propen-1-one
Comprehensive Overview of Compound CAS No. 477870-96-5: (E)-3-4-(3-Fluoropropoxy)phenyl-1-(4-nitrophenyl)-2-propen-1-one
(E)-3-4-(3-Fluoropropoxy)phenyl-1-(4-nitrophenyl)-2-propen-1-one (CAS No. 477870-96-5) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorinated propoxy group and a nitrophenyl moiety, making it a promising candidate for various biological applications.
The molecular formula of (E)-3-4-(3-Fluoropropoxy)phenyl-1-(4-nitrophenyl)-2-propen-1-one is C19H16FNO3, and its molecular weight is 329.33 g/mol. The compound's structure consists of a conjugated double bond system, which imparts significant electronic and steric effects that influence its chemical reactivity and biological activity.
Recent studies have highlighted the potential of (E)-3-4-(3-Fluoropropoxy)phenyl-1-(4-nitrophenyl)-2-propen-1-one in various therapeutic areas. One notable application is in the development of anti-inflammatory agents. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties, likely due to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.
In addition to its anti-inflammatory potential, (E)-3-4-(3-Fluoropropoxy)phenyl-1-(4-nitrophenyl)-2-propen-1-one has also been investigated for its anticancer properties. Studies conducted by the National Cancer Institute have demonstrated that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase-dependent pathways.
The pharmacokinetic properties of (E)-3-4-(3-Fluoropropoxy)phenyl-1-(4-nitrophenyl)-2-propen-1-one have also been studied extensively. Research published in the European Journal of Pharmaceutical Sciences has shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life, which are essential for its potential use as an oral therapeutic agent.
Synthesis of (E)-3-4-(3-Fluoropropoxy)phenyl-1-(4-nitrophenyl)-2-propen-1-one involves several well-established organic reactions, including nucleophilic substitution, condensation, and elimination reactions. The synthetic route typically starts with the preparation of 4-(3-fluoropropoxy)benzaldehyde, which is then reacted with 4-nitrobenzaldehyde to form the desired product. The synthesis process can be optimized to achieve high yields and purity, making it suitable for large-scale production.
The safety profile of (E)-3-4-(3-Fluoropropoxy)phenyl-1-(4-nitrophenyl)-2-propen-1-one has been evaluated in preclinical studies. Toxicity assessments have shown that this compound has a low toxicity profile at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for further clinical development.
In conclusion, (E)-3-4-(3-Fluoropropoxy)phenyl-1-(4-nitrophenyl)-2-propen-1-one (CAS No. 477870-96-5) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in anti-inflammatory and anticancer therapies make it an exciting candidate for further research and development in the pharmaceutical industry.
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